6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one
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Overview
Description
“6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one” is a complex organic compound that features multiple functional groups, including a benzodioxole ring, a fluorophenyl group, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A possible synthetic route could include:
- Formation of the benzodioxole ring through a cyclization reaction.
- Introduction of the fluorophenyl group via a substitution reaction.
- Formation of the oxadiazole ring through a cyclization reaction involving a nitrile oxide intermediate.
- Coupling of the intermediate products to form the final compound.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to accelerate reactions.
- Optimization of temperature and pressure conditions.
- Purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions could target the oxadiazole ring or the pyridazinone moiety.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a dihydro derivative.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of organic electronic materials.
Biology
Biological Activity: Investigation of its potential as a pharmaceutical agent, particularly for its interactions with biological targets.
Medicine
Drug Development: Potential use as a lead compound in the development of new drugs, particularly for its unique structural features.
Industry
Chemical Industry: Use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
6-(2H-1,3-benzodioxol-5-yl)-2,3-dihydropyridazin-3-one: Lacks the oxadiazole and fluorophenyl groups.
2-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one: Lacks the benzodioxole ring.
Uniqueness
The unique combination of functional groups in “6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one” provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN4O4/c21-14-4-1-12(2-5-14)20-22-18(29-24-20)10-25-19(26)8-6-15(23-25)13-3-7-16-17(9-13)28-11-27-16/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNIROVAGKAGPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CC4=NC(=NO4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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